

YM-08 Demonstrates Superior Blood-Brain Barrier Permeability in Preclinical Studies

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Compound of Interest

Compound Name: YM-08

Cat. No.: B10858271

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[City, State] – December 12, 2025 – Preclinical data indicates that the novel Hsp70 inhibitor, **YM-08**, possesses significantly enhanced permeability across the blood-brain barrier (BBB) compared to its parent compound, MKT-077, and shows comparable brain penetration to several established central nervous system (CNS) drugs. This breakthrough positions **YM-08** as a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and other tauopathies, where effective drug delivery to the brain remains a major challenge.

YM-08, a neutral derivative of the cationic Hsp70 inhibitor MKT-077, was specifically designed to improve its ability to cross the BBB.[1][2] While MKT-077 has shown efficacy in cellular models by reducing levels of the tau protein implicated in neurodegenerative disorders, its clinical utility for CNS indications has been hampered by its inability to penetrate the brain.[2] In contrast, pharmacokinetic studies in CD1 mice have demonstrated that **YM-08** successfully crosses the BBB, maintaining a brain-to-plasma (B/P) ratio of approximately 0.25 for at least 18 hours.[2]

Comparative Analysis of Blood-Brain Barrier Permeability

To contextualize the performance of **YM-08**, its BBB permeability was compared with its parent compound, MKT-077, and a selection of well-established CNS-acting drugs. The brain-to-plasma concentration ratio (Kp or B/P ratio) is a standard metric used to quantify the extent of a

compound's brain penetration. A higher K_p value generally indicates greater distribution into the brain tissue.

Compound	Class	Brain-to-Plasma (B/P) Ratio	Species	Notes
YM-08	Hsp70 Inhibitor	~0.25	CD1 Mice	Maintained for at least 18 hours. [2]
MKT-077	Hsp70 Inhibitor	Not Detected	BDF1 Mice	Radioactivity from labeled MKT-077 was not detected in the central nervous system. [3]
Diazepam	Benzodiazepine	~0.9 - 1.2	Rats/Mice	Highly lipid-soluble and readily crosses the BBB. [4] [5] [6]
Lorazepam	Benzodiazepine	~0.4 - 0.6	Rats	Lower lipophilicity compared to diazepam, resulting in slower and less extensive brain penetration. [7]
Phenytoin	Anticonvulsant	~1.1	Rats	Brain concentrations are comparable to or slightly higher than plasma concentrations. [4]

Experimental Protocols

The determination of the brain-to-plasma ratio for **YM-08** and comparator compounds typically involves the following in vivo methodology:

In Vivo Brain-to-Plasma Ratio Determination in Mice

1. Animal Model: Male CD1 mice (or other appropriate strain) are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Compound Administration:

- **YM-08** or the comparator drug is formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
- The compound is administered to the mice via a specific route, typically intravenous (IV) or intraperitoneal (IP) injection, at a predetermined dose.

3. Sample Collection:

- At various time points post-administration (e.g., 1, 2, 4, 8, 18, 24 hours), cohorts of mice are euthanized.
- Immediately following euthanasia, blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- The mice are then transcardially perfused with saline to remove blood from the brain vasculature.
- The whole brain is then carefully dissected, weighed, and flash-frozen in liquid nitrogen.

4. Sample Processing:

- Blood samples are centrifuged to separate the plasma.
- Brain tissue is homogenized in a suitable buffer to create a uniform lysate.

5. Bioanalysis:

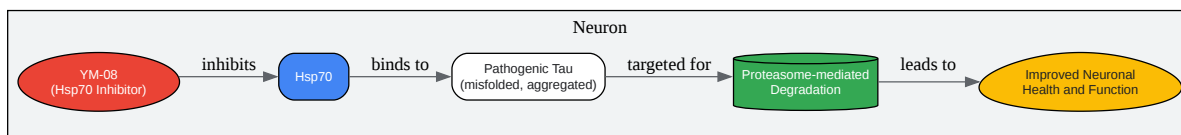
- The concentrations of the compound in the plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Calculation of Brain-to-Plasma Ratio:

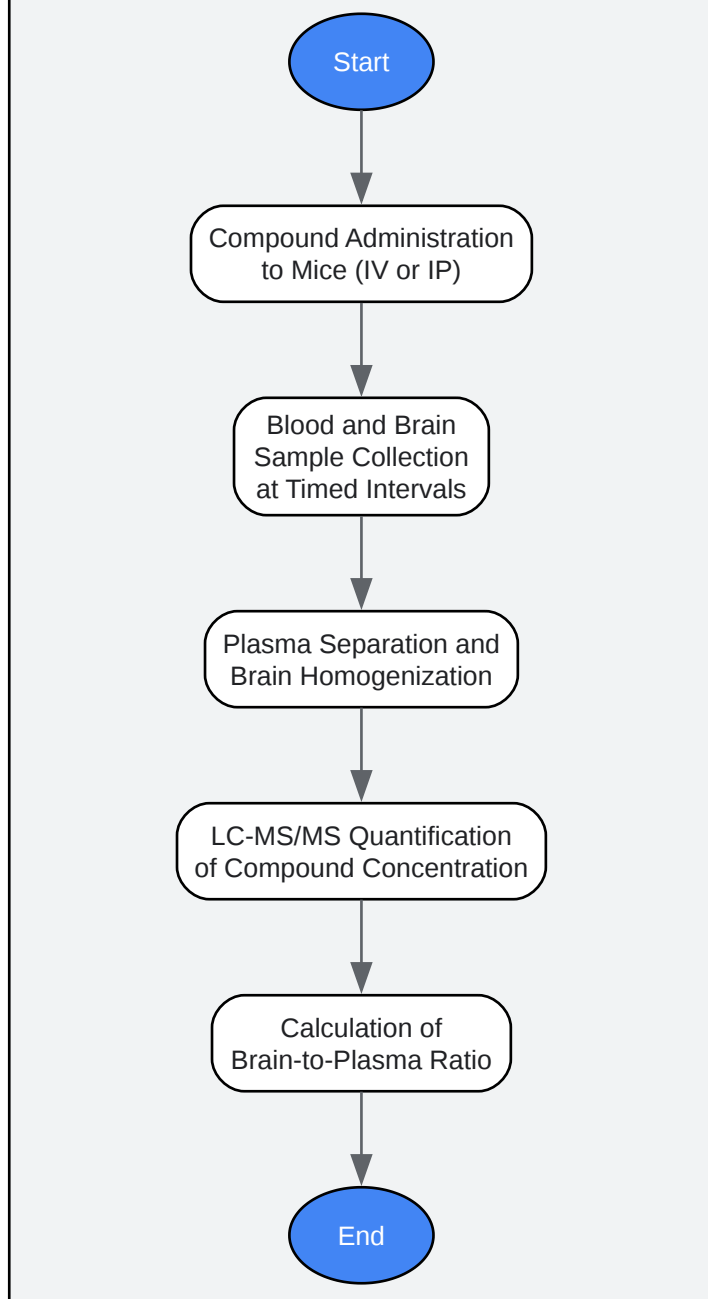
- The brain-to-plasma ratio (B/P) is calculated by dividing the concentration of the compound in the brain homogenate (ng/g of tissue) by its concentration in the plasma (ng/mL). It is often assumed that the density of brain tissue is approximately 1 g/mL.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed therapeutic mechanism of Hsp70 inhibitors like **YM-08** and the experimental workflow for determining brain-to-plasma ratios.



In Vivo Brain-to-Plasma Ratio Determination



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